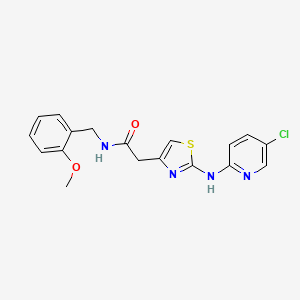

![molecular formula C17H18N4O3 B2406646 5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946275-03-2](/img/structure/B2406646.png)

5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a 2-methoxyphenyl group and three methyl groups .

Synthesis Analysis

The synthesis of similar compounds involves various chemical transformations . The key intermediate is often achieved by a microwave efficient method . The highly functionalized building blocks allow access to numerous fused heteroaromatic compounds .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic ring system consisting of a pyridine ring fused with a pyrimidine ring . This core is substituted at the 5-position with a 2-methoxyphenyl group and at the 1, 3, and 6 positions with methyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structural complexity . The presence of multiple functional groups, including the amino group and the dione group, provides multiple sites for potential chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature due to the presence of multiple ring structures . The presence of polar functional groups such as the amino group and the dione group suggests that it may have some degree of solubility in polar solvents .Scientific Research Applications

Pharmaceutical Development and Metabolic Pathways

Pyrimidine derivatives, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., tegafur combined with other modulators), have been extensively studied for their therapeutic applications, mainly in cancer chemotherapy. For instance, 5-FU is a key component in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. It acts by inhibiting thymidylate synthase, thereby disrupting DNA synthesis in rapidly dividing cells. The metabolic pathways of such compounds are critical for their activation and detoxification, involving enzymes like dihydropyrimidine dehydrogenase (DPD) for 5-FU. The study of these pathways helps in understanding the pharmacokinetics and optimizing dosing regimens to enhance efficacy and minimize toxicity (Christopher et al., 2010).

Potential Therapeutic Applications

The research into compounds structurally related to "5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" often focuses on their potential as therapeutic agents. For example, the development of targeted therapies that inhibit specific enzymes or receptor pathways, such as epidermal growth factor receptors (EGFRs) and vascular endothelial growth factor receptors (VEGFRs), is a significant area of interest. These therapies aim to block the signals that promote tumor growth and metastasis, offering a more selective approach to cancer treatment. Compounds like BMS-690514, an oral selective inhibitor of EGFRs and VEGFRs, exemplify the application of pyrimidine derivatives in developing novel cancer therapies. These inhibitors are being investigated for treating non-small-cell lung cancer and metastatic breast cancer, highlighting the potential of pyrimidine derivatives in precision medicine (Christopher et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain receptor tyrosine kinases . More research is needed to identify the specific targets of this compound.

Mode of Action

Based on its structural similarity to other pyrido[2,3-d]pyrimidines, it may interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Compounds with similar structures have been found to impact pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety could potentially undergo metabolic transformations .

Result of Action

Similar compounds have shown antiviral and antitumor activities , suggesting that this compound may also have potential therapeutic effects.

Properties

IUPAC Name |

5-(2-methoxyanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-10-9-18-15-13(16(22)21(3)17(23)20(15)2)14(10)19-11-7-5-6-8-12(11)24-4/h5-9H,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXREMKSKYXAIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

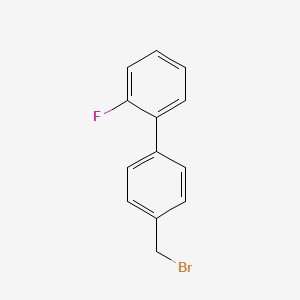

![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)

![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)

![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)

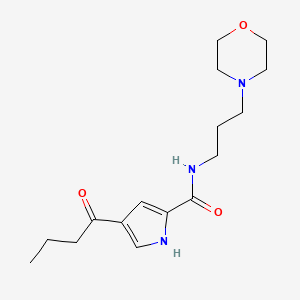

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)

![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2406585.png)

![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)